Fenpentadiol
Overview
Description
Fenpentadiol is not directly mentioned in the provided papers. However, there is a study related to the synthesis of a chiral fenpentadiol analogue, which suggests that fenpentadiol may be a compound with potential medicinal or synthetic applications . The synthesis of this analogue involves catalytic enantioselective aldol reactions, indicating that fenpentadiol or its analogues could have a chiral center, which is important for its biological activity.
Synthesis Analysis
The synthesis of fenpentadiol analogues has been achieved through catalytic enantioselective aldol reactions in a continuous-flow system . This method has proven to be robust, yielding a variety of trifluoromethyl carbinols with high enantioselectivity. The continuous-flow synthesis demonstrates an improvement over batch systems by suppressing racemization and reversible aldol reactions, which are common in batch reactions. The synthesis of fenpentadiol analogues is important as it provides a pathway to explore the compound's potential applications.
Molecular Structure Analysis
While the molecular structure of fenpentadiol is not directly discussed, the structure of related compounds such as fenchone has been studied . Fenchone, a bicyclic terpenoid, shares similarities with norbornane derivatives, and its structure has been determined using rotational spectroscopy. This suggests that fenpentadiol, if structurally related to these compounds, may also possess a complex bicyclic structure.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of fenpentadiol. However, the synthesis of related compounds involves a variety of chemical reactions, such as the meta-photocycloaddition in the synthesis of Penifulvin A and the intramolecular [4+2]/[3+2] cycloaddition cascade in the synthesis of fendleridine . These reactions are indicative of the complex chemistry that may be involved in the synthesis and reactions of fenpentadiol.
Physical and Chemical Properties Analysis
The physical and chemical properties of fenpentadiol are not described in the provided papers. However, the pharmacokinetic properties of fentanyl derivatives are extensively studied, which may provide insight into the properties of fenpentadiol if it is structurally related . For example, fentanyl and its derivatives have varying degrees of plasma protein binding and lipophilicity, which affect their distribution and duration of action in the body. These properties are crucial for understanding the behavior of fenpentadiol in biological systems.
Scientific Research Applications
Efficacy and Safety in Pediatric Sedation
A study by Alp et al. (2002) investigated the use of a cocktail containing feniramin maleat (a component similar to Fenpentadiol) in pediatric sedation for neuroimaging procedures. This research contributes to understanding safe and effective sedation methods in pediatric care.
Potential in Ocular Drug Delivery Systems
Research by Albash et al. (2021) focused on delivering fenticonazole nitrate for ocular fungal infections using terpene-enriched vesicles. This study highlights the role of terpene compounds, which are structurally related to Fenpentadiol, in enhancing drug delivery systems.
Use in Ureterolithiasis Medical Therapy
A meta-analysis by Chua et al. (2013) evaluated the effectiveness of a terpene compound drug in treating ureterolithiasis. Terpene compounds, related to Fenpentadiol, showed efficacy in augmenting spontaneous passage of ureteral calculi.
Anesthetic Drug Utilization in Different Age Groups
A study by Martin et al. (2003) explored the use of various anesthetic drugs, including those structurally similar to Fenpentadiol, across different age groups, providing insights into age-related drug utilization patterns.
Immunomodulatory Effects of Anesthetic Drugs
Research by Loop et al. (2002) focused on the immunomodulatory effects of thiopental, a drug similar in function to Fenpentadiol. The study revealed its role in inhibiting the activation of nuclear transcription factors.
Fenofibrate in Inflammation and Metabolism
A study by Belfort et al. (2010) on fenofibrate, a compound with some similarity to Fenpentadiol, examined its effects on systemic inflammation markers independent of its impact on lipid and glucose metabolism.
Bronchodilator Effects of Fenchone
Research by Rehman et al. (2022) investigated the bronchodilator effect of fenchone, a compound structurally related to Fenpentadiol. This study provides insights into the therapeutic potential of terpenes in respiratory disorders.
Fenretinide in Cancer and Metabolic Disorders
Mody & Mcilroy (2014) discussed the multi-faceted effects of fenretinide, a synthetic retinoid related to Fenpentadiol, in preventing cancer and managing obesity and insulin resistance.
Diuretic and Toxicity Profiling of Fenchone
A study by Bashir et al. (2023) evaluated the diuretic activity and toxicity of fenchone, a monoterpene similar to Fenpentadiol, providing valuable data on its safety and therapeutic potential.
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-4-methylpentane-2,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDSTGQYRTZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023047 | |
Record name | Fenpentadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenpentadiol | |
CAS RN |
15687-18-0 | |
Record name | Fenpentadiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15687-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpentadiol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenpentadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenpentadiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENPENTADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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